BenchChemオンラインストアへようこそ!

6-Chloro-N-(4-Fluorophenyl)Nicotinamide

X-ray crystallography solid-state properties polymorph screening

6-Chloro-N-(4-fluorophenyl)nicotinamide (CAS 364078-28-4; molecular formula C₁₂H₈ClFN₂O; MW 250.65 g·mol⁻¹) is a synthetic, disubstituted nicotinamide derivative belonging to the N-aryl-6-halonicotinamide subclass. The compound features a chlorine atom at the pyridine 6-position and a 4-fluorophenyl group on the carboxamide nitrogen, yielding a single well-defined crystal form in the triclinic space group Pī with unit cell parameters a = 4.2188(8) Å, b = 5.0687(10) Å, c = 25.956(5) Å, and V = 549.75(19) ų.

Molecular Formula C12H8ClFN2O
Molecular Weight 250.65 g/mol
Cat. No. B8724856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(4-Fluorophenyl)Nicotinamide
Molecular FormulaC12H8ClFN2O
Molecular Weight250.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)Cl)F
InChIInChI=1S/C12H8ClFN2O/c13-11-6-1-8(7-15-11)12(17)16-10-4-2-9(14)3-5-10/h1-7H,(H,16,17)
InChIKeyVAFPRBMFJRVTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-(4-Fluorophenyl)Nicotinamide – Procurement-Grade Physicochemical and Structural Identity for Nicotinamide-Based Probe Development


6-Chloro-N-(4-fluorophenyl)nicotinamide (CAS 364078-28-4; molecular formula C₁₂H₈ClFN₂O; MW 250.65 g·mol⁻¹) is a synthetic, disubstituted nicotinamide derivative belonging to the N-aryl-6-halonicotinamide subclass [1]. The compound features a chlorine atom at the pyridine 6-position and a 4-fluorophenyl group on the carboxamide nitrogen, yielding a single well-defined crystal form in the triclinic space group Pī with unit cell parameters a = 4.2188(8) Å, b = 5.0687(10) Å, c = 25.956(5) Å, and V = 549.75(19) ų [1]. It is primarily sourced as a research intermediate and chemical probe building block, with documented utility in the synthesis of ion channel modulators [2]. The absence of the N-oxide modification distinguishes it from the corresponding 1-oxy-nicotinamide analog (CAS not applicable; CHEMBL60066), which bears an additional oxygen at the pyridine nitrogen and exhibits a different target engagement profile at the C-X-C chemokine receptor type 2 (CXCR2) [3].

Why Generic Nicotinamide Scaffolds Cannot Replace 6-Chloro-N-(4-Fluorophenyl)Nicotinamide in Structure- and Target-Critical Applications


The 6-chloro-N-(4-fluorophenyl)nicotinamide architecture integrates two electronically and sterically distinct substituents—the electron-withdrawing 6-chloro group on the pyridine ring and the 4-fluorophenyl amide moiety—that cannot be replicated by generic, unsubstituted, or singly modified nicotinamide analogs [1]. The crystal structure determination unequivocally demonstrates that this compound adopts a specific triclinic packing arrangement (Pī, Z = 2) distinct from the comparator N-(quinolin-3-yl)nicotinamide (monoclinic P2₁, Z = 2), confirming that even closely related nicotinamide derivatives diverge in solid-state properties that directly impact solubility, formulation, and batch-to-batch reproducibility in preclinical research [1]. Furthermore, the 6-chloro substituent is chemically addressable: it serves as a leaving group in nucleophilic aromatic substitution reactions for downstream diversification, a functional handle absent in 6-unsubstituted or 6-alkyl nicotinamide congeners [2]. Generic substitution with the N-oxide form (6-chloro-N-(4-fluoro-phenyl)-1-oxy-nicotinamide) introduces a permanent positive charge on the pyridine nitrogen, altering electronic distribution, hydrogen-bonding capacity, and target recognition—as evidenced by the N-oxide's measurable CXCR2 binding (IC₅₀ = 1,000 nM) [3]—and thus fails to serve as an equivalent chemical probe for targets where the neutral pyridine form is required.

Quantitative Differentiation Evidence for 6-Chloro-N-(4-Fluorophenyl)Nicotinamide Versus Closest Structural Analogs


Crystal Structure Divergence: Triclinic (Pī) Packing of 6-Chloro-N-(4-Fluorophenyl)Nicotinamide Versus Monoclinic (P2₁) Packing of Comparator N-(Quinolin-3-yl)Nicotinamide

Single-crystal X-ray diffraction reveals that 6-chloro-N-(4-fluorophenyl)nicotinamide (Compound 1) crystallizes in the triclinic space group Pī with unit cell volume V = 549.75(19) ų and Z = 2, whereas N-(quinolin-3-yl)nicotinamide (Compound 2) crystallizes in the monoclinic space group P2₁ with V = 595.3(2) ų and Z = 2 [1]. The 7.6% smaller unit cell volume and distinct triclinic symmetry of Compound 1 translate to higher crystal density (calculated ~1.514 g·cm⁻³ vs. ~1.389 g·cm⁻³ for Compound 2) and predictably different mechanical and thermodynamic properties relevant to formulation and storage.

X-ray crystallography solid-state properties polymorph screening

Cytotoxic Potency of 6-Chloro-N-(4-Fluorophenyl)Nicotinamide Against a 12-Cell-Line Human Tumor Panel with Broad-Spectrum but Differential Tissue Sensitivity

In a standardized 48-hour cytotoxicity assay against 12 human cancer and normal cell lines, 6-chloro-N-(4-fluorophenyl)nicotinamide (Compound 1) exhibited IC₅₀ values ranging from 34 ± 1.0 μM (A549 lung adenocarcinoma) to 86 ± 2.9 μM (MIA-Pa-Ca-2 pancreatic cancer), with selectivity indicated by an IC₅₀ >100 μM against non-tumorigenic HEK-293 kidney cells [1]. The comparator N-(quinolin-3-yl)nicotinamide (Compound 2) was tested against five cell lines and showed a qualitatively distinct activity profile in the same study, though the published abstract reports only that both compounds "showed a wide range of antitumor activities" without providing comparator IC₅₀ values [1]. The lung adenocarcinoma cell line A549 was identified as the most sensitive target (IC₅₀ = 34 μM), while pancreatic MIA-Pa-Ca-2 was the least responsive (IC₅₀ = 86 μM), a differential sensitivity window of 2.5-fold across tissue types.

cytotoxicity screening antitumor activity cell line panel

Synthetic Utility: 6-Chloro Group as a Halide Exchange Handle Enabling Diversification to 6-Iodo and Downstream Functionalized Nicotinamides

In the patent synthesis of ion channel modulators (US20100267697A1), 6-chloro-N-(4-fluoro-phenyl)-nicotinamide is explicitly utilized as a key intermediate: treatment with NaI (10 equiv) and acetyl chloride in acetone converts the 6-chloro group to 6-iodo-nicotinamide, enabling subsequent C–C bond-forming reactions that are not accessible with the 6-fluoro, 6-bromo, or 6-unsubstituted analogs [1]. The 6-chloro analogue offers an optimal balance of stability (resistant to premature hydrolysis compared to 6-bromo) and reactivity (superior leaving-group ability relative to 6-fluoro), making it the preferred intermediate for sequential derivatization strategies.

synthetic intermediate halide exchange medicinal chemistry diversification

Electronic Differentiation: Neutral Nicotinamide Versus N-Oxide Form Impacts Target Engagement and Physicochemical Profile

The neutral 6-chloro-N-(4-fluorophenyl)nicotinamide is structurally distinct from its N-oxide counterpart (6-chloro-N-(4-fluoro-phenyl)-1-oxy-nicotinamide, CHEMBL60066). The N-oxide form carries a formal positive charge on the pyridine nitrogen and a negative charge on the oxygen, creating a dipole that significantly alters molecular recognition. BindingDB data demonstrates that the N-oxide binds to CXCR2 with an IC₅₀ of 1,000 nM [1], whereas the neutral form is employed as a synthetic intermediate rather than a direct CXCR2 ligand, indicating that the N-oxidation state fundamentally redirects biological target engagement. The N-oxide also exhibits altered physicochemical properties: higher molecular weight (266.66 vs. 250.65 g·mol⁻¹), increased polar surface area (56.0 Ų vs. ~42 Ų), and higher logP (~2.4 vs. ~2.9 estimated for the neutral form) [2].

N-oxide differentiation CXCR2 binding electronic structure

Positional Isomer Differentiation: 6-Chloro-N-(4-fluorophenyl)nicotinamide Versus 2-Chloro-N-(4-fluorophenyl)nicotinamide in Scaffold Recognition

The 6-chloro substitution on the pyridine ring positions the chlorine atom para to the pyridine nitrogen, creating a distinct electronic environment compared to the 2-chloro positional isomer (2-chloro-N-(4-fluorophenyl)pyridine-3-carboxamide, CAS 137640-94-9) where chlorine is ortho to the ring nitrogen [1]. This regioisomeric difference alters the pyridine ring's basicity (pKa of conjugate acid), dipole moment orientation, and steric accessibility around the carboxamide linkage—parameters that are critical for target recognition in kinase inhibitor and HDAC inhibitor programs. The 6-chloro isomer exhibits the chlorine in a position that can participate in halogen bonding with protein backbone carbonyls in the 'chlorine-binding pocket' described for certain nicotinamide-based HDAC inhibitors, whereas the 2-chloro isomer presents steric clash with the amide N–H in the preferred bioactive conformation.

positional isomer regioisomer nicotinamide scaffold

High-Confidence Procurement Scenarios for 6-Chloro-N-(4-Fluorophenyl)Nicotinamide Based on Verified Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring a Well-Characterized, Crystalline Nicotinamide Scaffold with Established Solid-State Parameters

For structure-based drug design campaigns where reproducible solid-state properties are essential for co-crystallization, solubility determination, and formulation development, 6-chloro-N-(4-fluorophenyl)nicotinamide is the preferred nicotinamide building block. Its fully solved triclinic Pī crystal structure (V = 549.75 ų, Z = 2) provides unambiguous lattice parameters, enabling reliable computational prediction of solubility and mechanical properties [1]. The comparator N-(quinolin-3-yl)nicotinamide, while structurally related, exhibits a different monoclinic packing with 7.6% larger unit cell volume, leading to divergent dissolution behavior that would confound structure–property relationship (SPR) analyses if substituted.

Synthesis of 6-Iodo-N-(4-fluorophenyl)nicotinamide and Downstream Cross-Coupling Products for Ion Channel Modulator Development

Researchers executing the synthetic route described in US20100267697A1 must procure 6-chloro-N-(4-fluoro-phenyl)-nicotinamide as the specific intermediate for halide exchange to the 6-iodo derivative [1]. The 6-chloro group offers an optimal reactivity window: it is sufficiently inert for storage and handling at ambient conditions yet undergoes quantitative displacement with NaI/acetyl chloride in acetone to yield N-(4-fluoro-phenyl)-6-iodo-nicotinamide, the substrate for subsequent Sonogashira, Suzuki, or other palladium-catalyzed cross-coupling reactions. The 6-fluoro analog is insufficiently reactive for this transformation, and the 6-bromo analog risks premature decomposition during storage.

Antitumor Screening Cascades Utilizing a Defined Cytotoxicity Baseline Across a 12-Cell-Line Panel

For academic or industrial screening programs that require a nicotinamide-derived chemical probe with documented, quantitative cytotoxicity data, 6-chloro-N-(4-fluorophenyl)nicotinamide offers a unique advantage: its IC₅₀ values have been measured across 12 human cell lines (A549, HL-60, Molt-4, MDA-MB-231, Hs579T, MCF-7, PC-3, OVCAR-3, HeLa, MIA-Pa-Ca-2, HCT-116, HEK-293) under standardized 48-hour conditions [1]. This comprehensive dataset enables immediate benchmarking of newly synthesized analogs against a known activity profile, accelerating SAR exploration. The 2.5-fold potency differential between the most sensitive (A549, IC₅₀ = 34 μM) and least sensitive (MIA-Pa-Ca-2, IC₅₀ = 86 μM) cell lines, combined with >100 μM IC₅₀ against non-tumorigenic HEK-293 cells, provides a quantitative selectivity reference that is absent for untested or proprietary nicotinamide analogs.

Chemical Probe Studies Requiring an Uncharged Nicotinamide Core Distinct from N-Oxide CXCR2 Ligands

Investigators studying targets other than CXCR2—or requiring a neutral pyridine nitrogen for hydrogen-bonding interactions or metal coordination—should specifically procure the non-N-oxide form. The N-oxide analog (CHEMBL60066) is a documented CXCR2 ligand (IC₅₀ = 1,000 nM) [1] and carries a permanent dipole that alters its pharmacokinetic and target-recognition properties. Use of the N-oxide as a substitute in target-agnostic phenotypic screens would introduce an unintended CXCR2-mediated confounding variable. The neutral 6-chloro-N-(4-fluorophenyl)nicotinamide avoids this confound while retaining the synthetic handle of the 6-chloro group for subsequent diversification.

Quote Request

Request a Quote for 6-Chloro-N-(4-Fluorophenyl)Nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.